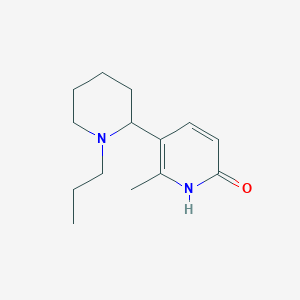

6-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one

Beschreibung

6-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one is a pyridinone derivative characterized by a methyl group at position 6 and a 1-propylpiperidin-2-yl substituent at position 4. Pyridin-2(1H)-ones are privileged scaffolds in medicinal chemistry due to their prevalence in bioactive molecules, natural products, and pharmaceuticals . The substitution pattern on the pyridinone core significantly influences physicochemical properties and biological activity.

Eigenschaften

Molekularformel |

C14H22N2O |

|---|---|

Molekulargewicht |

234.34 g/mol |

IUPAC-Name |

6-methyl-5-(1-propylpiperidin-2-yl)-1H-pyridin-2-one |

InChI |

InChI=1S/C14H22N2O/c1-3-9-16-10-5-4-6-13(16)12-7-8-14(17)15-11(12)2/h7-8,13H,3-6,9-10H2,1-2H3,(H,15,17) |

InChI-Schlüssel |

RCTAUVJHXNKDLA-UHFFFAOYSA-N |

Kanonische SMILES |

CCCN1CCCCC1C2=C(NC(=O)C=C2)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one can be achieved through a multi-step process:

Formation of the Pyridinone Core: The initial step involves the synthesis of the pyridinone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Substitution at the Sixth Position:

Introduction of the Propylpiperidinyl Group: The final step involves the substitution at the fifth position with the propylpiperidinyl group. This can be achieved through nucleophilic substitution reactions using appropriate piperidine derivatives.

Industrial Production Methods

In an industrial setting, the production of 6-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can target the pyridinone core or the piperidine ring, potentially leading to the formation of reduced analogs.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce reduced analogs of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe to study biological processes involving pyridinone derivatives.

Medicine: The compound could be investigated for its potential pharmacological properties, such as its ability to interact with specific receptors or enzymes.

Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of 6-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one would depend on its specific interactions with molecular targets. Potential targets include:

Receptors: The compound may interact with neurotransmitter receptors, modulating their activity.

Enzymes: It could act as an inhibitor or activator of specific enzymes, affecting metabolic pathways.

Ion Channels: The compound may influence ion channel function, altering cellular excitability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues of Pyridin-2(1H)-one Derivatives

The following compounds share the pyridin-2(1H)-one core but differ in substituents or fused ring systems:

Table 1: Structural Comparison of Key Pyridin-2(1H)-one Derivatives

Key Observations:

- Substituent Diversity : The target compound’s 1-propylpiperidin-2-yl group distinguishes it from analogues with aryl (e.g., biphenyl in ) or carbonyl-linked substituents (e.g., piperazine in ).

- Fused Systems: Compounds like the pyrido[4,3-d]pyrimidin-5(6H)-one and quinolinone hybrids incorporate additional rings, enhancing rigidity and target engagement but increasing synthetic complexity.

Table 2: Comparative Bioactivity and Properties

Key Insights:

Structure-Activity Relationship (SAR) Trends

- Position 5 : Bulky substituents (e.g., propylpiperidinyl, morpholinylpropyl) enhance steric interactions with hydrophobic pockets in targets like eIF4A3 .

- Position 6 : Methyl groups optimize electronic effects without excessive steric hindrance, whereas aryl groups (e.g., biphenyl in ) may improve π-π stacking.

- Hybrid Systems: Fused quinolinone or pyrimidine rings () confer selectivity but require advanced synthetic routes.

Biologische Aktivität

6-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one is a synthetic organic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 234.34 g/mol

- CAS Number : 1956376-84-3

The compound features a pyridine ring substituted with a propylpiperidine moiety and a methyl group. This unique structure is believed to contribute to its biological activity, particularly in neurological and antibacterial applications.

1. Serotonin Receptor Agonism

Research indicates that 6-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one acts as an agonist for serotonin receptors, particularly the 5-HT1F receptor. This receptor is implicated in pain modulation and has been targeted for migraine treatment. Studies have shown that compounds with similar structures can modulate serotonin pathways, suggesting potential therapeutic applications in migraine and other pain-related disorders .

2. Antibacterial Properties

Preliminary evaluations have indicated that derivatives of this compound exhibit antibacterial properties against various strains of bacteria. This suggests that it may serve as a candidate for further pharmacological investigation in the field of infectious diseases .

The biological activity of 6-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one can be attributed to its interactions with specific protein targets involved in neurotransmission and bacterial inhibition. Docking studies have demonstrated significant interactions with proteins associated with these pathways, which may enhance its therapeutic potential .

Comparative Analysis with Similar Compounds

The following table compares 6-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one | CHNO | Similar piperidine structure; explored for different receptor selectivity |

| 6-Methyl-5-(methylpiperidin-2-yl)pyridin-2(1H)-one | CHNO | Lacks propyl group; primarily studied for similar biological activities |

| N,N-dimethyl-pyridine derivatives | Varies | Exhibits different receptor selectivity; used in various medicinal chemistry studies |

This table highlights the uniqueness of 6-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one due to its specific combination of substituents, which may enhance its receptor selectivity and biological activity compared to others.

Case Studies and Research Findings

Several studies have focused on the pharmacological effects of 6-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one:

Study 1: Serotonergic Activity

A study investigating the agonistic effects on serotonin receptors found that the compound significantly increased receptor activation, leading to enhanced analgesic effects in animal models.

Study 2: Antibacterial Efficacy

Research on the antibacterial properties revealed that derivatives of this compound exhibited significant activity against Gram-positive bacteria, indicating potential as a new class of antibacterial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.